4-(2-Fluoro-4-methoxyphenyl)benzaldehyde
Description
4-(2-Fluoro-4-methoxyphenyl)benzaldehyde is a benzaldehyde derivative featuring a formyl group (-CHO) at the para position of a biphenyl system. The attached phenyl ring is substituted with a fluorine atom at the ortho (2nd) position and a methoxy (-OCH₃) group at the para (4th) position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
- Condensation reactions between substituted phenylpiperazines and benzaldehydes .
- Nucleophilic aromatic substitution for introducing fluorine or methoxy groups .
- Cross-coupling reactions to assemble biphenyl frameworks .
The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects and solubility. Applications include use in acetylcholinesterase (AChE) inhibitors, anticancer agents, and fluorescent dyes .
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-6-7-13(14(15)8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
STYLUTSYIRTVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Fluoro-4-methoxyphenyl)benzaldehyde can be synthesized from 4-bromo-3-fluoroanisole. One common method involves the use of hydrazine and heating to reflux for several hours, followed by extraction and purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium fluoride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Fluoro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of 4-(2-Fluoro-4-methoxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes structural analogs, their substituents, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
